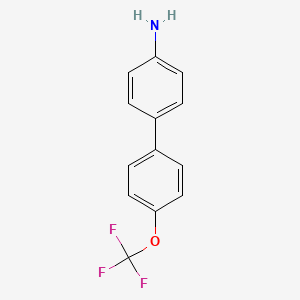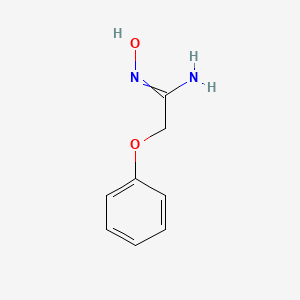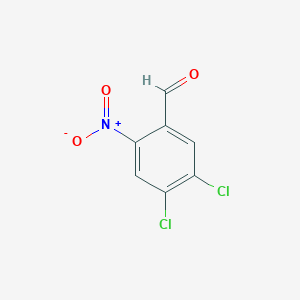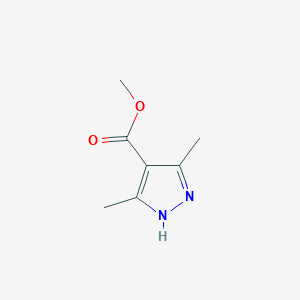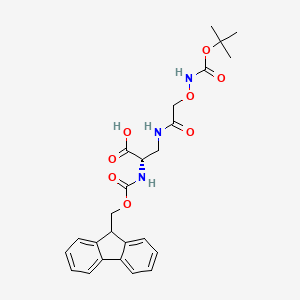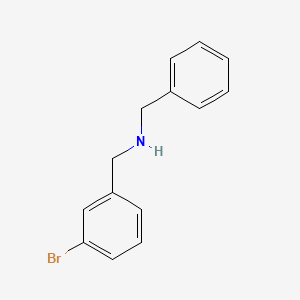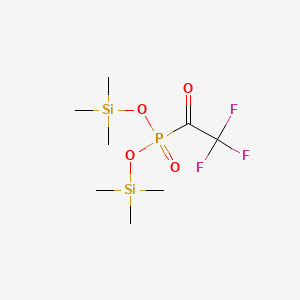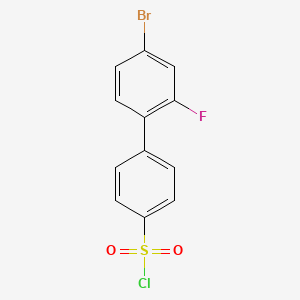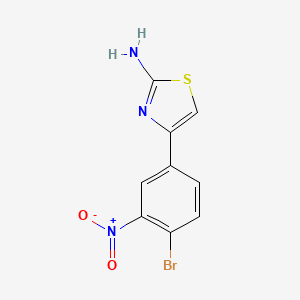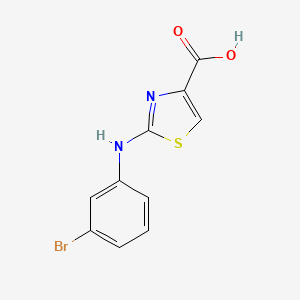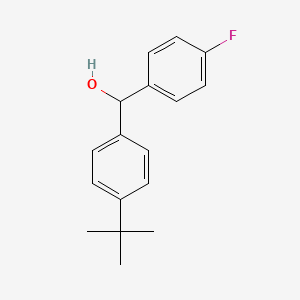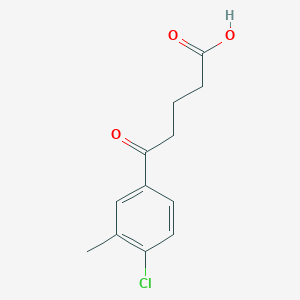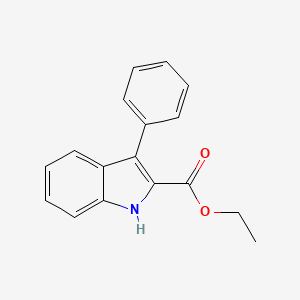
3-苯基-1H-吲哚-2-羧酸乙酯
描述
Ethyl 3-phenyl-1H-indole-2-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Biltz-Kindler Synthesis: This method involves the reaction of phenylhydrazine with ethyl propionate in the presence of a strong base.
Industrial Production Methods: Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: Ethyl 3-phenyl-1H-indole-2-carboxylate can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indole derivatives.
Substitution: Substitution reactions at the indole ring can lead to the formation of different substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced indole derivatives.
Substitution Products: Substituted indoles with different functional groups.
科学研究应用
Chemistry: Ethyl 3-phenyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound has been studied for its potential use in drug development, particularly in the treatment of HIV and other viral infections. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Ethyl 3-phenyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of therapeutic outcomes, depending on the specific targets and mode of action of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
生化分析
Biochemical Properties
Ethyl 3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 3-phenyl-1H-indole-2-carboxylate, have been reported to inhibit kinase activity, which is crucial for cell signaling and regulation . Additionally, this compound may act as an antagonist for glycine-binding sites, affecting neurotransmission and cellular communication . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of ethyl 3-phenyl-1H-indole-2-carboxylate to its target biomolecules.
Cellular Effects
Ethyl 3-phenyl-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including ethyl 3-phenyl-1H-indole-2-carboxylate, have demonstrated antiproliferative effects on cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cell cycle progression and apoptosis . These cellular effects highlight the potential therapeutic applications of ethyl 3-phenyl-1H-indole-2-carboxylate in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of ethyl 3-phenyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, ethyl 3-phenyl-1H-indole-2-carboxylate has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting the production of proteins involved in cell growth and apoptosis .
相似化合物的比较
Ethyl 2-phenyl-1H-indole-3-carboxylate: Similar structure but different position of the carboxylate group.
Ethyl 3-phenyl-1H-indole-2-carboxylate: Similar structure but different substituents on the indole ring.
Uniqueness: Ethyl 3-phenyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
This comprehensive overview highlights the importance of ethyl 3-phenyl-1H-indole-2-carboxylate in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry and beyond.
属性
IUPAC Name |
ethyl 3-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-16/h3-11,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDIBWCNNQFQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377077 | |
| Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37129-23-0 | |
| Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
